molecular formula C24H20O5S B11414203 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl [4-(propan-2-yl)phenoxy]acetate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl [4-(propan-2-yl)phenoxy]acetate

Cat. No.: B11414203
M. Wt: 420.5 g/mol
InChI Key: XUQOIESJHADZES-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzoxathiol core and a phenoxyacetate moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxathiol core. This is followed by esterification with 2-[4-(PROPAN-2-YL)PHENOXY]ACETIC acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetate moiety, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxathiol core can interact with active sites of enzymes, potentially inhibiting their activity. The phenoxyacetate moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE exhibits unique chemical properties due to the presence of the 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE moiety

Properties

Molecular Formula

C24H20O5S

Molecular Weight

420.5 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(4-propan-2-ylphenoxy)acetate

InChI

InChI=1S/C24H20O5S/c1-15(2)16-8-10-18(11-9-16)27-14-22(25)28-19-12-20(17-6-4-3-5-7-17)23-21(13-19)30-24(26)29-23/h3-13,15H,14H2,1-2H3

InChI Key

XUQOIESJHADZES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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